molecular formula C16H19N3O4S B11027458 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B11027458
M. Wt: 349.4 g/mol
InChI Key: GVZUCRVQMFLLGH-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound that features an indole nucleus and a tetrahydrothiophene ring. The indole nucleus is a common structural motif in many biologically active compounds, making this compound of significant interest in pharmaceutical and chemical research .

Preparation Methods

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves the coupling of an indole derivative with a tetrahydrothiophene derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include refluxing in an appropriate solvent such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific conditions but can include various substituted indole derivatives .

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C16H19N3O4S/c1-11(20)17-14-3-2-4-15-13(14)5-7-19(15)9-16(21)18-12-6-8-24(22,23)10-12/h2-5,7,12H,6,8-10H2,1H3,(H,17,20)(H,18,21)

InChI Key

GVZUCRVQMFLLGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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